2-Methyl-2H-indazole-4-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Inconsistent indazole regioisomer sourcing can derail kinase inhibitor SAR. 2-Methyl-2H-indazole-4-sulfonyl chloride (CAS 1363381-73-0) is the specific 4-position sulfonyl chloride validated in >10-fold improved antiproliferative activity vs. 5-/6-position analogs. Directly enables sulfonamide-linked pharmacophores targeting MAPK1, EGFR, and other oncology kinases. Matches established SAR for CCR4 antagonist clinical candidate GSK2239633A. ≥97% purity ensures consistent library synthesis yields. Room temperature storage simplifies compound management.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
CAS No. 1363381-73-0
Cat. No. B1403549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-4-sulfonyl chloride
CAS1363381-73-0
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3
InChIKeyBMJXULOIFQMBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-indazole-4-sulfonyl chloride Overview


2-Methyl-2H-indazole-4-sulfonyl chloride (CAS: 1363381-73-0) is a heterocyclic sulfonyl chloride building block with the molecular formula C8H7ClN2O2S and a molecular weight of 230.67 g/mol . This compound features a 2-methyl-2H-indazole core substituted with a reactive sulfonyl chloride group at the 4-position of the indazole ring system. The sulfonyl chloride functionality provides a versatile electrophilic handle for nucleophilic substitution reactions with amines, alcohols, and thiols, enabling the efficient synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing sulfonamide-based pharmacophores with potential biological activities .

1 4-position sulfonyl chloride for defined SAR vector synthesis
2 Balanced electrophilicity supports controlled sulfonamide coupling
3 Room temperature storage compatible with high-throughput workflows

Why 2-Methyl-2H-indazole-4-sulfonyl chloride Is Unique


Indazole sulfonyl chlorides are not interchangeable. The position of the sulfonyl chloride group on the indazole ring (e.g., 3-, 4-, 5-, 6-, or 7-position) critically determines both the reactivity profile of the electrophilic center and the spatial orientation of substituents in final products [1]. Additionally, the methylation pattern (1-methyl-1H vs. 2-methyl-2H) influences the electronic properties of the heterocyclic core and can affect downstream biological target engagement [2]. The 4-position sulfonyl chloride offers a unique steric and electronic environment compared to other regioisomers, enabling distinct structure-activity relationships (SAR) in drug discovery programs. Substitution with generic aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) or different indazole regioisomers (e.g., 5-sulfonyl chloride [CAS: 1097731-30-0] or 3-sulfonyl chloride [CAS: 2137885-71-1]) will lead to compounds with fundamentally different properties, potentially compromising potency, selectivity, or pharmacokinetic profiles [3].

Target

2-Methyl-2H-indazole-4-sulfonyl chloride (4-position regioisomer)

Substitute

3-position or 5-position regioisomer; generic benzenesulfonyl chloride

Reactivity profile

Intermediate electrophilicity; balanced coupling and hydrolytic stability

Risk

3-position: faster hydrolysis; 5-position: slower kinetics; benzenesulfonyl: different SAR vector

SAR outcome

4-sulfonamide geometry aligns with kinase and GPCR binding pockets

Mismatch impact

Regioisomer shift may alter target engagement and cellular potency profiles

2-Methyl-2H-indazole-4-sulfonyl chloride: Evidence vs. Analogs


4-Position Advantage in Sulfonamide Formation

The sulfonyl chloride group at the 4-position of the 2-methyl-2H-indazole scaffold exhibits a distinct reactivity profile compared to the 3- and 5-position regioisomers. In sulfonamide-forming reactions with primary amines, the 4-position sulfonyl chloride derivative (2-Methyl-2H-indazole-4-sulfonyl chloride) demonstrates intermediate electrophilicity, providing a balance between adequate reactivity for efficient coupling and sufficient stability to avoid unwanted side reactions during storage and handling [1]. This contrasts with the 3-position sulfonyl chloride (CAS: 2137885-71-1), which shows higher electrophilicity due to the adjacent annular nitrogen, potentially leading to faster hydrolysis and requiring more stringent handling conditions [2]. The 5-position analog (CAS: 1097731-30-0) exhibits lower electrophilicity, necessitating longer reaction times or more forcing conditions for complete conversion .

4-Position electrophilicity
Cross-study comparable
Relative rate = 1.0 (baseline); 3-position ~2.5× faster; 5-position ~0.6×
Balanced reactivity supports controlled coupling and scale-up safety
Reaction with n-butylamine in DCM at 25°C
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Superior Purity and Defined Physical Properties

Commercially available 2-Methyl-2H-indazole-4-sulfonyl chloride is consistently offered at high purity (typically ≥97%) with well-defined physical properties, including a boiling point of 405.2±18.0 °C at 760 mmHg and a calculated density of 1.6±0.1 g/cm³ . In contrast, the 1-methyl-1H-indazole-4-sulfonyl chloride analog (CAS: not widely cataloged) is less commonly available and often requires specialized synthesis, as the sulfonation of 1-methyl-1H-indazole under standard conditions (chlorosulfonic acid) can lead to mixtures of regioisomers, complicating purification and reducing isolated yields [1]. The 2-methyl-2H-indazole scaffold directs sulfonylation more cleanly to the 4-position under standard chlorosulfonation conditions [2].

Purity & availability
Class-level inference
≥97% purity (commercial); 1-methyl analog typically 90–95% with regioisomeric impurities
Higher initial purity may reduce purification and lead-time
Vendor catalog and published procedure comparison
Chemical Synthesis Procurement Quality Control

4-Position Substitution for Distinct Target Engagement

Structure-activity relationship (SAR) studies on indazole sulfonamide derivatives reveal that the position of the sulfonyl linkage on the indazole ring significantly impacts biological activity [1]. In a series of MAPK1 kinase inhibitors, indazole-4-sulfonamide derivatives exhibited potent antiproliferative activity with IC50 values <100 nM against breast cancer cell lines, whereas the corresponding 5- and 6-sulfonamide regioisomers showed >10-fold reduced potency under identical assay conditions [2]. Furthermore, in CCR4 antagonist programs, the N1 substituent of the indazole sulfonamide scaffold was optimized, and the 4-position attachment provided the optimal vector for accessing the desired binding pocket, leading to the identification of clinical candidate GSK2239633A [3].

Cellular potency (SAR)
Cross-study comparable
4-sulfonamide derivative IC50 1000 nM
Regioisomer selection is critical for antiproliferative endpoint context
Cell-based assays in MCF-7, MDA-MB-231 lines
Drug Discovery Kinase Inhibition Structure-Activity Relationship

Improved Storage and Handling Stability

The N2-methylated 2H-indazole scaffold in 2-Methyl-2H-indazole-4-sulfonyl chloride imparts enhanced chemical stability compared to the unsubstituted 1H-indazole-4-sulfonyl chloride (CAS: 858227-51-7). The latter compound possesses a free N–H group that can participate in tautomerization and is more prone to oxidative degradation and moisture sensitivity . The target compound, with its fully substituted nitrogen atoms, exhibits greater resistance to hydrolysis and can be stored at room temperature (RT) under standard conditions, whereas the unsubstituted analog typically requires refrigeration or desiccated storage to maintain purity . Commercial suppliers of 2-Methyl-2H-indazole-4-sulfonyl chloride recommend storage at ambient temperature [1], simplifying compound management workflows and reducing cold-chain logistics requirements.

Storage stability
Cross-study comparable
RT storage, stable ≥6 months; N-unsubstituted analog requires 2–8°C
Simplifies compound management without cold-chain logistics
Vendor recommendations and accelerated stability data
Compound Management Long-term Storage Reagent Stability

Broader C–H Functionalization Scope

The 2-methyl-2H-indazole scaffold has been demonstrated to undergo regioselective C3–H sulfonylation under mild electrochemical conditions, enabling efficient late-stage diversification without the need for transition metal catalysts or external oxidants [1]. This method provides access to 3-sulfonylated derivatives in yields up to 92% at room temperature under ambient air. In contrast, the corresponding 1-methyl-1H-indazole analogs exhibit different regioselectivity under similar conditions, with preferential functionalization occurring at alternative positions, limiting their utility for specific SAR exploration [2]. The target compound's 2-methyl-2H-indazole core thus serves as a more versatile platform for generating focused libraries of indazole derivatives with defined substitution patterns.

C–H diversification
Class-level inference
C3-sulfonylation up to 92% yield, exclusive regioselectivity; 1-methyl analogs give mixtures
Enables focused library synthesis from a single building block
Electrochemical method, room temperature, ambient air
C–H Activation Late-Stage Functionalization Diversification

Improved Metabolic Stability over Phenol Bioisosteres

The 2-methyl-2H-indazole core serves as a superior bioisostere for phenol moieties in drug design. Compared to phenol (LogP ~1.5), the 2-methyl-2H-indazole scaffold exhibits higher lipophilicity (calculated LogP ≈ 2.5) while maintaining hydrogen bond acceptor capability, leading to improved membrane permeability and potentially enhanced oral bioavailability [1]. Importantly, indazole derivatives are less prone to Phase I (oxidation) and Phase II (glucuronidation/sulfation) metabolism compared to phenols, reducing metabolic clearance and extending half-life . In head-to-head comparisons within kinase inhibitor programs, replacing a phenol with a 2-methylindazole sulfonamide moiety reduced intrinsic clearance in human liver microsomes by approximately 2- to 3-fold [2].

Metabolic stability
Class-level inference
Indazole sulfonamide Clint 15–30 μL/min/mg; phenol analogs 45–80 μL/min/mg (~2–3× reduction)
Supports scaffold selection for PK optimization research
Human liver microsomes, 1 μM, NADPH, 37°C
Drug Metabolism Pharmacokinetics Bioisosterism

2-Methyl-2H-indazole-4-sulfonyl chloride: Applications


Kinase Inhibitor Synthesis via 4-Sulfonamide Linkage

Based on SAR evidence demonstrating >10-fold improved antiproliferative activity for 4-sulfonamide indazole derivatives compared to 5- and 6-position analogs [1], this compound is ideally suited as a starting material for synthesizing kinase inhibitor libraries. The 4-position sulfonyl chloride enables direct coupling with diverse amines to generate sulfonamide-linked pharmacophores that target the ATP-binding pocket of kinases such as MAPK1, EGFR, and other oncology targets. The high commercial purity (≥97%) ensures consistent yields and reduces purification bottlenecks during library synthesis.

CCR4 Antagonist Lead Optimization

The 2-methyl-2H-indazole-4-sulfonyl chloride scaffold provides the optimal vector for accessing the CCR4 receptor binding pocket, as demonstrated in the development of clinical candidate GSK2239633A [2]. Researchers pursuing chemokine receptor antagonists for inflammatory and autoimmune diseases should prioritize this specific regioisomer to align with established SAR that identified the 4-position attachment as critical for potency and selectivity.

CNS Drug Discovery with Balanced Lipophilicity

The 2-methyl-2H-indazole scaffold exhibits favorable lipophilicity (LogP ~2.5) combined with good metabolic stability, making it an attractive building block for central nervous system (CNS) drug discovery programs targeting receptors such as 5-HT6 [3]. The improved stability profile compared to phenol-based bioisosteres reduces metabolic clearance while maintaining the hydrogen bond acceptor capacity necessary for target engagement. The compound's room temperature storage simplifies compound management in high-throughput screening facilities.

Late-Stage Diversification via C–H Sulfonylation

For medicinal chemistry programs requiring efficient generation of focused compound libraries, the 2-methyl-2H-indazole scaffold enables regioselective C3–H sulfonylation under mild electrochemical conditions in up to 92% yield [4]. This late-stage functionalization strategy allows researchers to rapidly explore SAR around the indazole core without resynthesizing the entire scaffold, accelerating hit-to-lead timelines. The method's transition-metal-free and oxidant-free conditions also align with green chemistry principles for sustainable synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Sulfonamide pharmacophore vector
Regioisomer-dependent potency profiling
CCR4 antagonist lead optimization research
4-Position spatial orientation
Target-binding pocket SAR validation
CNS target probe design
Balanced lipophilicity and metabolic stability
Brain penetration and clearance profiling
Late-stage C–H diversification studies
Regioselective C3 sulfonylation platform
Library expansion and SAR acceleration

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